1-Propanamine, 2-methyl-N-(1-methylpropylidene)-
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Overview
Description
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is an organic compound with the molecular formula C8H17N. It is characterized by the presence of an imine group (C=N) and is commonly referred to as an aliphatic imine. This compound is notable for its unique structure, which includes a double bond and several rotatable bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- can be synthesized through the condensation reaction between 2-methylpropanamine and an appropriate aldehyde or ketone. The reaction typically involves the removal of water (dehydration) to form the imine bond (C=N). The reaction conditions often include the use of a dehydrating agent and may be carried out under reflux to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process. The specific methods and conditions can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- undergoes several types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2-methyl-N-(1-methylpropylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 2-methyl-N-(2-methylpropyl): Similar structure but different substitution pattern.
Isobutylamine: Contains a similar amine group but lacks the imine functionality.
Diisobutylamine: Another related compound with two isobutyl groups attached to the nitrogen atom.
Uniqueness
1-Propanamine, 2-methyl-N-(1-methylpropylidene)- is unique due to its imine group, which imparts distinct reactivity and chemical properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar amines .
Properties
CAS No. |
120343-42-2 |
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Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(2-methylpropyl)butan-2-imine |
InChI |
InChI=1S/C8H17N/c1-5-8(4)9-6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
FXVCIYOJJOSTFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCC(C)C)C |
Origin of Product |
United States |
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